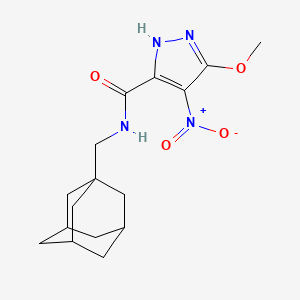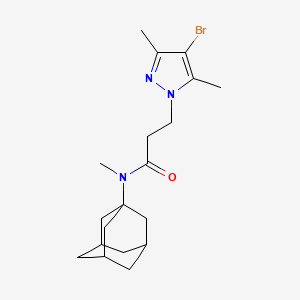![molecular formula C21H18N6O2S B14928311 2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B14928311.png)
2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a unique structure combining benzothiophene, pyrimidine, and quinoxaline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiophene and pyrimidine rings, followed by the introduction of the quinoxaline moiety. Common reagents used in these reactions include various amines, aldehydes, and hydrazides under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of catalysts, automated reaction systems, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Various substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
科学的研究の応用
2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- **2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE shares structural similarities with other benzothiophene, pyrimidine, and quinoxaline derivatives.
Other similar compounds: include various benzothiophene-pyrimidine hybrids and quinoxaline derivatives.
Uniqueness
The uniqueness of 2-[4-OXO-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-3(4H)-YL]-N-[(E)-1-(2-QUINOXALINYL)METHYLIDENE]ACETOHYDRAZIDE lies in its combined structural features, which may confer unique biological activities and chemical properties not found in other similar compounds.
特性
分子式 |
C21H18N6O2S |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-[(E)-quinoxalin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C21H18N6O2S/c28-18(26-24-10-13-9-22-15-6-2-3-7-16(15)25-13)11-27-12-23-20-19(21(27)29)14-5-1-4-8-17(14)30-20/h2-3,6-7,9-10,12H,1,4-5,8,11H2,(H,26,28)/b24-10+ |
InChIキー |
ZOMAWCFLTTWTSM-YSURURNPSA-N |
異性体SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N/N=C/C4=NC5=CC=CC=C5N=C4 |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)NN=CC4=NC5=CC=CC=C5N=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B14928232.png)


![ethyl 4-(3-[3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B14928258.png)

![4-[({4-[(4-chloro-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B14928276.png)
![7-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928277.png)
![5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14928280.png)
![(5Z)-5-[4-(difluoromethoxy)-3-ethoxybenzylidene]-3-(2-methylpropyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14928294.png)
![2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B14928297.png)
![2-chloro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928302.png)
![7-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14928306.png)
![3-chloro-N-[3-(1H-pyrazol-1-yl)propyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14928313.png)

